molecular formula C14H19ClN6O2S2 B11098823 4-chloro-N-(2-{[4-(dimethylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]amino}ethyl)benzenesulfonamide

4-chloro-N-(2-{[4-(dimethylamino)-6-(methylsulfanyl)-1,3,5-triazin-2-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B11098823
M. Wt: 402.9 g/mol
InChI Key: VDRHFIMIYFOXKH-UHFFFAOYSA-N
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Description

4-CHLORO-N-(2-{[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that includes a triazine ring, a sulfonamide group, and a dimethylamino group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(2-{[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions. The subsequent steps involve the introduction of the dimethylamino and methylsulfanyl groups, followed by the sulfonamide group. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Industrial methods also incorporate advanced purification techniques to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(2-{[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

4-CHLORO-N-(2-{[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(2-{[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects. The triazine ring and dimethylamino group may also contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Triazine-based Compounds: Other compounds containing the triazine ring, used in various applications including herbicides and dyes.

Uniqueness

4-CHLORO-N-(2-{[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19ClN6O2S2

Molecular Weight

402.9 g/mol

IUPAC Name

4-chloro-N-[2-[[4-(dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C14H19ClN6O2S2/c1-21(2)13-18-12(19-14(20-13)24-3)16-8-9-17-25(22,23)11-6-4-10(15)5-7-11/h4-7,17H,8-9H2,1-3H3,(H,16,18,19,20)

InChI Key

VDRHFIMIYFOXKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

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